2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
2-((4-Bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic thienopyrimidine derivative with a fused bicyclic core. Its structure features a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold substituted at the 2-position with a 4-bromobenzylthio group and at the 3-position with a phenethyl moiety. Thienopyrimidines are known for diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities, making this compound a candidate for further drug discovery studies .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2OS2/c22-17-8-6-16(7-9-17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZQYSJDXNZCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by heating thiophene-2-carboxamides in formic acid, resulting in high yields (80-98%) of thieno[3,2-d]pyrimidin-4-ones.
Introduction of the Bromobenzylthio Group: The bromobenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a bromobenzyl halide under basic conditions.
Addition of the Phenethyl Group: The phenethyl group can be incorporated through alkylation reactions, using phenethyl halides and appropriate bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been studied for various scientific research applications, including:
Antimycobacterial Activity: Some thieno[3,2-d]pyrimidin-4(3H)-ones have shown significant activity against Mycobacterium tuberculosis, making them potential candidates for antitubercular agents.
Neuroprotective and Anti-inflammatory Properties: Pyrimidine derivatives have been evaluated for their neuroprotective and anti-inflammatory effects, which could be beneficial in treating neurodegenerative diseases.
Anticancer Activity: The compound’s ability to interact with various biological targets makes it a potential candidate for anticancer research.
Mechanism of Action
The mechanism of action of 2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as apoptosis, inflammation, and cell proliferation.
Pathways Involved: It may inhibit pathways like the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and modulate apoptosis markers such as caspase-3.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents at the 2- and 3-positions of the thienopyrimidine core. Key comparisons include:
Physicochemical Properties
- Solubility: Polar groups (e.g., morpholino in ) enhance aqueous solubility, whereas bromine and phenethyl groups may reduce it, necessitating formulation optimization .
Biological Activity
2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse sources, including case studies and experimental findings.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine family, characterized by a thieno[3,2-d]pyrimidine core structure. Its molecular formula is , with a molecular weight of approximately 396.33 g/mol. The presence of the bromobenzyl and thioether groups is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of thienopyrimidine compounds exhibit promising anticancer properties. Specifically, this compound has shown potent antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating a series of compounds similar to this compound, it was found that:
- IC50 Values : The compound exhibited an IC50 value of 1.73 μM against FaDu cells (human hypopharyngeal carcinoma) .
- Mechanism of Action : The compound induced morphological changes in cancer cells and confirmed cytotoxicity through various assays including DAPI staining and acridine orange staining. It was also noted for its ability to induce autophagy and apoptosis as evidenced by increased levels of LC3A/B and cleaved caspase-3 .
Topoisomerase Inhibition
The compound acts as a dual inhibitor of topoisomerase I and II, which are critical enzymes involved in DNA replication and repair. Molecular docking studies indicated that it interacts effectively with the active sites of these enzymes, similar to known inhibitors like camptothecin and etoposide .
Anti-inflammatory Properties
In addition to its anticancer potential, the compound has demonstrated anti-inflammatory activities :
- COX Inhibition : It selectively inhibits cyclooxygenase-2 (COX-2) over COX-1, suggesting its potential use in treating inflammatory diseases without the gastrointestinal side effects typically associated with non-selective NSAIDs .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Q & A
Q. What strategies mitigate toxicity concerns in early-stage development?
- Methodological Answer :
- In vitro Tox Screens : Test hERG inhibition (patch-clamp assays; IC₅₀ >30 µM preferred) and mitochondrial toxicity (Seahorse assay) .
- Metabolite Identification : Use hepatocyte incubations + LC-HRMS to detect reactive metabolites (e.g., glutathione adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
